(2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride
Description
Properties
IUPAC Name |
(2-methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.2ClH/c1-3-6-2-4(7-5)8-3;;/h2,7H,5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJGMDCYSNNFAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)NN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride typically involves the reaction of 2-methyl-1,3-thiazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Starting Materials: 2-methyl-1,3-thiazole and hydrazine.
Catalysts: Hydrochloric acid is used to facilitate the reaction.
Solvents: Common solvents include ethanol or water.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit anticancer properties, with (2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride being no exception. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis.
Case Study : A study on thiazole derivatives indicated that compounds featuring the thiazole ring showed significant activity against various cancer cell lines, including colon carcinoma (HCT-15). The mechanism of action involved the inhibition of specific kinases associated with cancer progression, such as IKK2, which is crucial in the NF-kB signaling pathway .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 24a | HCT-15 | 23.30 | Kinase inhibition |
| 24b | A549 | >1000 | Apoptosis induction |
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its derivatives have been tested against various bacterial strains.
Case Study : In a screening of thiazole derivatives for antimicrobial activity, one derivative demonstrated a minimum inhibitory concentration (MIC) ranging from 1.95 µg/mL to 15.62 µg/mL against Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Enterococcus faecalis | 15.62 |
Anti-inflammatory Effects
Compounds containing thiazole rings have been linked to anti-inflammatory effects due to their ability to inhibit pro-inflammatory cytokines. This property is particularly valuable in developing therapeutic agents for inflammatory diseases.
Research Findings : A study highlighted that thiazole derivatives could significantly reduce inflammation in animal models by modulating cytokine production .
Material Science
In addition to biological applications, this compound serves as a precursor for synthesizing novel materials with specific properties.
Example : The compound can be used in the synthesis of polymers or as an intermediate in creating more complex organic compounds that are useful in various industrial applications.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiazole ring structure allows it to bind to enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Substituent Effects on Stability and Physicochemical Properties
- (2-Phenylethyl)hydrazine Dihydrochloride () :
This compound replaces the thiazole ring with a phenethyl group. The aromatic substituent enhances lipophilicity but reduces stability compared to thiazole-containing analogs. Hydrazine dihydrochlorides with bulky aromatic groups (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are reported to have weak nitrogen-nitrogen bonds, leading to lower thermal stability (melting point: 215.5°C) . - (4-Methoxybenzyl)hydrazine Dihydrochloride () :
The 4-methoxybenzyl group introduces electron-donating effects, increasing solubility in polar solvents like DMSO. Its melting point (194–195°C) is lower than that of the thiazole derivative, likely due to reduced crystallinity from the flexible benzyl group. This compound is used in synthesizing SHP2 inhibitors, highlighting its biomedical relevance . - (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine Dihydrochloride (): Structurally similar but replaces hydrazine with methylamine. The absence of the hydrazine moiety eliminates redox activity, shifting applications toward non-reductive roles like ligand design. Its molecular formula (C₆H₁₂Cl₂N₂S) reflects a simpler structure compared to the target compound .
Thiazole-Containing Derivatives
- 4-Methyl-2-phenylthiazole-5-carbohydrazide (): This carbohydrazide derivative demonstrates potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells). The thiazole ring enhances π-stacking interactions in biological targets, a feature shared with (2-Methyl-1,3-thiazol-5-yl)hydrazine dihydrochloride.
- 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole Hydrochloride () :
The chloromethyl group enables nucleophilic substitution reactions, a contrast to the hydrazine group’s reductive and cyclization capabilities. This compound’s applications focus on polymer modification and intermediate synthesis rather than bioactivity .
Biological Activity
(2-Methyl-1,3-thiazol-5-yl)hydrazine; dihydrochloride is a compound belonging to the thiazole family, characterized by its unique heterocyclic structure containing both sulfur and nitrogen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological mechanisms, and various studies highlighting its efficacy.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-methyl-1,3-thiazole with hydrazine in the presence of hydrochloric acid. The typical synthetic route involves:
- Starting Materials : 2-methyl-1,3-thiazole and hydrazine.
- Catalysts : Hydrochloric acid.
- Solvents : Ethanol or water.
- Temperature : Elevated temperatures are generally employed to enhance reaction efficiency.
The biological activity of (2-Methyl-1,3-thiazol-5-yl)hydrazine; dihydrochloride is primarily attributed to its interaction with microbial metabolic pathways. The thiazole ring structure allows it to bind to specific enzymes and proteins, disrupting normal cellular functions and leading to cell death. The compound may also exhibit:
- Antimicrobial Properties : Inhibiting growth by interfering with metabolic processes.
- Potential Antitumor Activity : Certain derivatives have shown promise against cancer cell lines by inducing apoptosis .
Antimicrobial Activity
Research indicates that (2-Methyl-1,3-thiazol-5-yl)hydrazine; dihydrochloride possesses significant antimicrobial properties. Various studies have evaluated its efficacy against different bacterial and fungal strains.
Case Studies
- Study on Antifungal Activity :
- Antibacterial Evaluation :
Antitumor Activity
The compound has also been investigated for its cytotoxic effects on various cancer cell lines.
Research Findings
- Cytotoxicity Assay :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Sulfathiazole | Antimicrobial | Effective against bacterial infections |
| Ritonavir | Antiretroviral | Targets HIV replication |
| Abafungin | Antifungal | Effective against fungal infections |
| (2-Methyl-1,3-thiazol-5-yl)hydrazine; dihydrochloride | Thiazole derivative | Antimicrobial and potential anticancer activity |
The unique substitution pattern of (2-Methyl-1,3-thiazol-5-yl)hydrazine enhances its reactivity compared to other thiazole derivatives, allowing for diverse biological activities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Methyl-1,3-thiazol-5-yl)hydrazine;dihydrochloride, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization or condensation. A common approach involves refluxing a thiazole derivative with hydrazine hydrate in ethanol, followed by HCl treatment to form the dihydrochloride salt. For example:
- Step 1 : React 2-methyl-1,3-thiazole-5-carboxylic acid ester with excess hydrazine hydrate in ethanol under reflux (18–20 hours) .
- Step 2 : Acidify the product with concentrated HCl to precipitate the dihydrochloride salt .
- Key Variables : Temperature (reflux vs. room temperature), stoichiometry of hydrazine, and solvent polarity significantly affect yield. Phosphorus oxychloride (POCl₃) may enhance cyclization efficiency in some cases .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for N–H stretches (~3200–3300 cm⁻¹) and C=N/C–S vibrations (1550–1650 cm⁻¹) .
- ¹H/¹³C NMR : The thiazole ring protons appear as distinct singlets (δ 7.5–8.5 ppm for aromatic protons), while the hydrazine NH signals are broad and deshielded (δ 4.5–6.0 ppm) .
- Mass Spectrometry : The molecular ion peak [M+H]⁺ should align with the molecular formula C₈H₁₀Cl₂N₂S (theoretical m/z: 237.15) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture absorption .
- Safety : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and skin irritation risks. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions for this compound?
- Methodological Answer :
- Step 1 : Validate computational models (e.g., DFT calculations) using software like Gaussian or MOE. Compare predicted IR/NMR spectra with experimental data .
- Step 2 : Check for tautomerism or protonation state mismatches. For example, the hydrazine group may exist in different tautomeric forms, altering spectral profiles .
- Step 3 : Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .
Q. What strategies are effective for elucidating the crystal structure of this compound, particularly with poor-quality crystals?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol/water mixtures. Additives like diethyl ether may improve crystal growth .
- Data Collection : Employ synchrotron radiation for weak diffractors. SHELXD or SHELXE can assist in phase solving for twinned or small crystals .
- Refinement : Apply TWIN and HKLF5 commands in SHELXL to handle twinning. Restraints on bond lengths/angles improve convergence .
Q. How can in silico docking studies be designed to explore the biological activity of this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes with thiazole/hydrazine-binding pockets (e.g., cyclooxygenase or kinase targets) .
- Software : Use AutoDock Vina or MOE for docking. Prepare the ligand by optimizing protonation states at physiological pH .
- Validation : Compare docking scores with known inhibitors and validate via molecular dynamics (MD) simulations (e.g., GROMACS) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of (2-Methyl-1,3-thiazol-5-yl)hydrazine derivatives?
- Methodological Answer :
- Variable Control : Ensure consistent assay conditions (e.g., cell lines, incubation time). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to confirm potency thresholds .
- Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects that may explain variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
